molecular formula C10H12N2O5 B7507502 N,2-dimethoxy-N-methyl-5-nitrobenzamide

N,2-dimethoxy-N-methyl-5-nitrobenzamide

Cat. No. B7507502
M. Wt: 240.21 g/mol
InChI Key: GDSQNSVAMLPFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethoxy-N-methyl-5-nitrobenzamide is a chemical compound that has attracted significant attention in the field of scientific research. This compound has been synthesized through various methods, and its unique properties have made it an important tool for studying biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N,2-dimethoxy-N-methyl-5-nitrobenzamide involves the inhibition of protein kinase C activity. This inhibition leads to the activation of caspases, which are enzymes that play a key role in apoptosis. The compound has also been shown to inhibit the activity of other enzymes, including phospholipase A2 and lipoxygenase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,2-dimethoxy-N-methyl-5-nitrobenzamide are diverse and depend on the specific system being studied. In cancer cells, the compound induces apoptosis and inhibits cell growth and proliferation. In the immune system, it has been shown to regulate the activity of T cells and macrophages. N,2-dimethoxy-N-methyl-5-nitrobenzamide has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,2-dimethoxy-N-methyl-5-nitrobenzamide in lab experiments is its ability to selectively inhibit protein kinase C activity. This allows researchers to study the specific role of this enzyme in various biological processes. However, one limitation is that the compound's effects may be influenced by other factors, such as the presence of other enzymes or proteins.

Future Directions

There are many potential future directions for research involving N,2-dimethoxy-N-methyl-5-nitrobenzamide. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the study of the compound's effects on the immune system, particularly in the context of autoimmune diseases. Additionally, researchers may explore the use of N,2-dimethoxy-N-methyl-5-nitrobenzamide as a tool for studying the regulation of other enzymes and proteins in various biological processes.

Synthesis Methods

N,2-dimethoxy-N-methyl-5-nitrobenzamide can be synthesized through various methods, including the reaction of 5-nitroanthranilic acid with dimethyl sulfate and then with methylamine. Another method involves the reaction of 5-nitroanthranilic acid with dimethyl sulfate and then with dimethylamine. Both methods produce N,2-dimethoxy-N-methyl-5-nitrobenzamide with high yields.

Scientific Research Applications

N,2-dimethoxy-N-methyl-5-nitrobenzamide has been used in scientific research to study various biochemical and physiological processes. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. This inhibition has been linked to the compound's ability to induce apoptosis in cancer cells. N,2-dimethoxy-N-methyl-5-nitrobenzamide has also been used to study the regulation of the immune system and the activity of various enzymes.

properties

IUPAC Name

N,2-dimethoxy-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-11(17-3)10(13)8-6-7(12(14)15)4-5-9(8)16-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSQNSVAMLPFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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